Tert-butyl propyl sulfide

physicochemical property distillation purification

Tert‑butyl propyl sulfide (CAS 926‑40‑9) is a sterically hindered dialkyl sulfide in which a bulky tert‑butyl group is bonded to an n‑propyl chain through a sulfur atom [REFS‑1]. This combination of a compact yet rigid tert‑butyl moiety and a flexible linear propyl substituent imparts a distinctive set of physicochemical properties—including a well‑characterized boiling point (145.6 °C), refractive index (1.449), and gas‑chromatographic retention index—that distinguish it from both less hindered and more hindered analogs [REFS‑2].

Molecular Formula C7H16S
Molecular Weight 132.27 g/mol
CAS No. 926-40-9
Cat. No. B12796813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl propyl sulfide
CAS926-40-9
Molecular FormulaC7H16S
Molecular Weight132.27 g/mol
Structural Identifiers
SMILESCCCSC(C)(C)C
InChIInChI=1S/C7H16S/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3
InChIKeyMTVMGLPBDYLGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl Propyl Sulfide (CAS 926-40-9): A Defined Dialkyl Sulfide for Reproducible Organic Synthesis and Physicochemical Research


Tert‑butyl propyl sulfide (CAS 926‑40‑9) is a sterically hindered dialkyl sulfide in which a bulky tert‑butyl group is bonded to an n‑propyl chain through a sulfur atom [REFS‑1]. This combination of a compact yet rigid tert‑butyl moiety and a flexible linear propyl substituent imparts a distinctive set of physicochemical properties—including a well‑characterized boiling point (145.6 °C), refractive index (1.449), and gas‑chromatographic retention index—that distinguish it from both less hindered and more hindered analogs [REFS‑2].

Why Generic Tert‑Alkyl Propyl Sulfide Substitution Fails: Structural Determinants of Tert‑Butyl Propyl Sulfide’s Physicochemical and Reactivity Profile


Within the tert‑alkyl propyl sulfide family, small changes in the alkyl group attached to sulfur translate into substantial shifts in boiling point, refractive index, and gas‑chromatographic retention [REFS‑1]. The tert‑butyl group, owing to its threefold symmetry and high steric demand, confers a markedly higher boiling point (∼145–160 °C) than the less substituted isopropyl or ethyl analogs, while its rigid geometry reduces the number of low‑energy conformers relative to linear alkyl sulfides [REFS‑2]. These differences directly affect purification by distillation, gas‑chromatographic separation, and reaction kinetics in nucleophilic and oxidative transformations. Consequently, a tert‑alkyl sulfide with an ‘isopropyl’ or ‘ethyl’ substituent cannot be automatically substituted for the tert‑butyl propyl variant without compromising separation performance or reaction outcomes.

Quantitative Differentiation Evidence for Tert‑Butyl Propyl Sulfide (926‑40‑9) in Synthesis and Analysis


Boiling‑Point Separation Margin: Tert‑Butyl Propyl Sulfide vs. Its Isopropyl and Ethyl Homologs

The boiling point of tert‑butyl propyl sulfide (145.6 °C at 760 mmHg) [REFS‑1] is 9.0 °C higher than that of tert‑butyl isopropyl sulfide (136.6 °C) [REFS‑2] and 24.2 °C higher than that of tert‑butyl ethyl sulfide (121.4 °C) [REFS‑3]. This progressively widening gap reflects the increasing carbon count and van der Waals surface area of the linear propyl chain versus the branched isopropyl or shorter ethyl group. The >9 °C difference relative to the isopropyl analog provides a practical window for fractional distillation as a purification strategy.

physicochemical property distillation purification

Refractive Index as an In‑Line Purity Sentinel for Tert‑Butyl Propyl Sulfide

Tert‑butyl propyl sulfide exhibits a refractive index (nD) of 1.449 [REFS‑1], significantly higher than that of tert‑butyl isopropyl sulfide (1.447) [REFS‑2] and tert‑butyl ethyl sulfide (1.439) [REFS‑3]. A deviation of merely 0.002 units relative to the isopropyl analog, or 0.010 versus the ethyl homolog, is readily detectable with a standard laboratory Abbe refractometer, enabling rapid, non‑destructive identity and purity checks during synthesis or procurement acceptance testing.

quality control process analytical technology refractive index

Gas‑Chromatographic Retention Index Assignment for Tert‑Butyl Propyl Sulfide

Under standard non‑polar column conditions, tert‑butyl propyl sulfide displays a retention index (RI) of approximately 902 (normal alkane scale) [REFS‑1]. For comparison, the structurally related tert‑butyl isopropyl sulfide yields a lower RI near 835 [REFS‑2], indicating that the linear propyl chain extends the effective column interaction beyond that of the more compact isopropyl group. This RI difference of ∼67 units ensures baseline chromatographic resolution on most standard GC columns.

gas chromatography retention index analytical method

Conformational Selection through Steric Bulk: Spectroscopic Distinction of Tert‑Butyl Propyl Sulfide from Less Hindered Analogs

A comparative vibrational spectroscopic study of seven branched alkyl sulfides demonstrated that the C–S stretching modes of tert‑butyl propyl sulfide occur at distinctly different frequencies than those of the corresponding tert‑butyl isopropyl and tert‑butyl ethyl sulfides [REFS‑1]. While the exact numerical shift is not publicly accessible in the abstract, the authors explicitly reported clarification of “key‑band frequencies” that enable unambiguous identification of each branched dialkyl sulfide. This class‑level evidence supports the use of IR or Raman spectroscopy as a fingerprinting tool specific to the tert‑butyl‑propyl combination.

vibrational spectroscopy rotational isomerism structural characterization

Enhanced Stability of the Tert‑Butyl Cation Leaving Group in Acid‑Promoted Cleavage Reactions

Under strong Brønsted acid conditions, the tert‑butyl group in tert‑butyl propyl sulfide can be selectively cleaved, generating the stable tert‑butyl cation and releasing the corresponding thiol [REFS‑1]. This reactivity contrasts with that of isopropyl or ethyl analogs, which form less stable secondary or primary carbocations and consequently require harsher conditions or proceed with lower selectivity. The quantitative yield of cleavage product in model reactions is reported to exceed 90% for tert‑butyl sulfides, whereas isopropyl sulfides typically require longer reaction times or elevated temperatures to reach comparable conversion [REFS‑2]. This differential acid‑lability positions tert‑butyl propyl sulfide as a preferred S‑protecting group or activated thioether intermediate in multistep synthesis.

synthetic methodology thioether cleavage protecting group

Flash‑Point Safety Margin for Tert‑Butyl Propyl Sulfide Handling and Storage Classification

Tert‑butyl propyl sulfide possesses a flash point of 26.2 °C [REFS‑1], placing it near the flammable‑liquid boundary (Class 3, Packing Group III). In comparison, tert‑butyl ethyl sulfide has a significantly lower flash point of 8.5 °C [REFS‑2], requiring more stringent storage conditions and ventilation. The ~18 °C higher flash point of the propyl homolog reduces ignition risk during routine laboratory handling and simplifies shipping compliance relative to the ethyl analog.

safety flash point hazard classification

Optimal Deployment Scenarios for Tert‑Butyl Propyl Sulfide (926‑40‑9) Based on Quantitative Differentiation Evidence


Fractional Distillation of Tert‑Butyl Propyl Sulfide from a Mixed Tert‑Alkyl Sulfide Feedstock

Exploit the ≥9 °C boiling‑point gap (145.6 °C vs. 136.6 °C) between tert‑butyl propyl sulfide and its isopropyl analog. Apply a distillation column with ≥10 theoretical plates to achieve >99 % purity. The boiling‑point margin derived from Section 3, Evidence 1 provides a reliable separation window [Section‑3‑Ref‑1, Section‑3‑Ref‑2].

In‑Process Refractive Index Monitoring for QC and Identity Confirmation

Use the refractive index of 1.449 as a real‑time purity gate. A deviation ≤0.001 from this value signals contamination by the isopropyl (1.447) or ethyl (1.439) homolog. This non‑destructive check, supported by the quantitative RI data in Section 3, Evidence 2, can be implemented directly on the production line or at receiving inspection [Section‑3‑Ref‑1, Section‑3‑Ref‑2].

Gas‑Chromatographic Identification and Purity Verification in Complex Mixtures

Employ a non‑polar capillary GC method calibrated with a retention index of 902 for tert‑butyl propyl sulfide. The ΔRI ≈ 67 advantage over the isopropyl homolog (RI 835) ensures baseline resolution, enabling unambiguous identification even in multicomponent reaction samples (see Section 3, Evidence 3) [Section‑3‑Ref‑1, Section‑3‑Ref‑2].

Chemoselective Tert‑Butyl Deprotection in Multistep Organic Synthesis

Leverage the acid‑labile nature of the tert‑butyl–sulfur bond to unmask a thiol functionality under mild Brønsted or Lewis acid conditions while leaving isopropyl or ethyl sulfide protecting groups intact. The class‑level reactivity evidence (Section 3, Evidence 5) supports the use of tert‑butyl propyl sulfide as a traceless S‑protecting group or as an electrophilic thiol synthon in complex molecule assembly [Section‑3‑Ref‑1, Section‑3‑Ref‑2].

Quote Request

Request a Quote for Tert-butyl propyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.